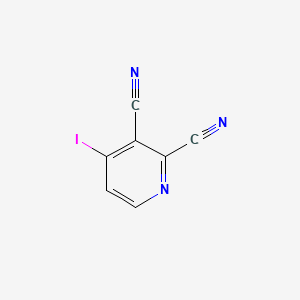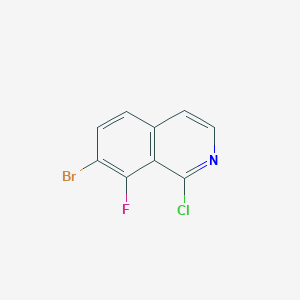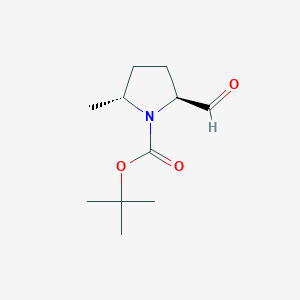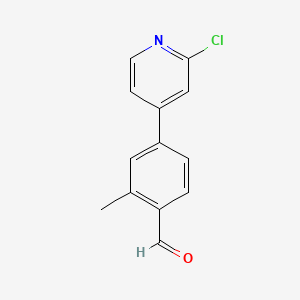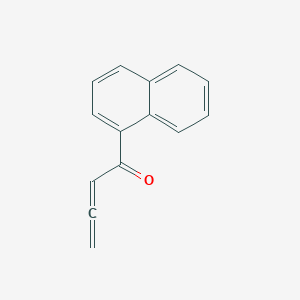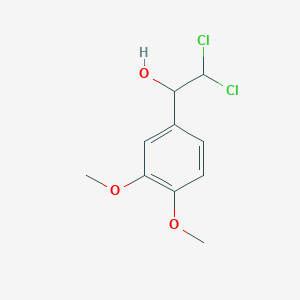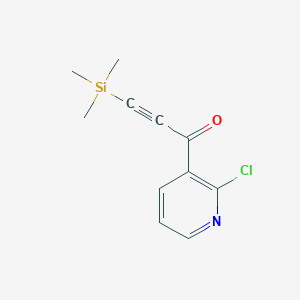
1-(2-Chloropyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloropyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one is an organic compound that features a pyridine ring substituted with a chlorine atom at the second position and a trimethylsilyl group attached to a prop-2-yn-1-one moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloropyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and trimethylsilylacetylene.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. A base such as potassium carbonate or sodium hydride is used to deprotonate the acetylene, facilitating its nucleophilic attack on the 2-chloropyridine.
Catalysts: Palladium or copper catalysts are often employed to enhance the reaction efficiency.
Solvents: Common solvents used include tetrahydrofuran or dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
化学反应分析
Types of Reactions: 1-(2-Chloropyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like ethanol or water.
Major Products:
Oxidation: Formation of pyridine carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
1-(2-Chloropyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
作用机制
The mechanism of action of 1-(2-Chloropyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, the trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
相似化合物的比较
- 1-(2-Bromopyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one
- 1-(2-Fluoropyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one
- 1-(2-Iodopyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one
Comparison: 1-(2-Chloropyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one is unique due to the presence of a chlorine atom, which can influence its reactivity and interaction with biological targets. Compared to its bromine, fluorine, and iodine analogs, the chlorine-substituted compound may exhibit different electronic and steric properties, affecting its overall behavior in chemical and biological systems.
属性
分子式 |
C11H12ClNOSi |
|---|---|
分子量 |
237.76 g/mol |
IUPAC 名称 |
1-(2-chloropyridin-3-yl)-3-trimethylsilylprop-2-yn-1-one |
InChI |
InChI=1S/C11H12ClNOSi/c1-15(2,3)8-6-10(14)9-5-4-7-13-11(9)12/h4-5,7H,1-3H3 |
InChI 键 |
ZNSSFNXFFDKRIC-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CC(=O)C1=C(N=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


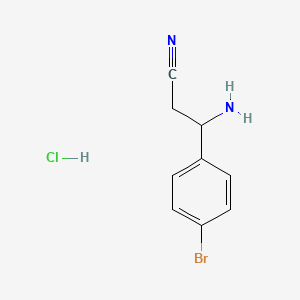
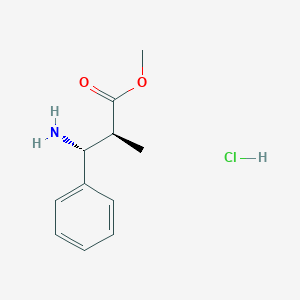

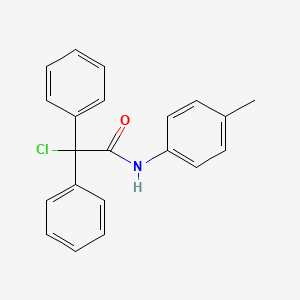
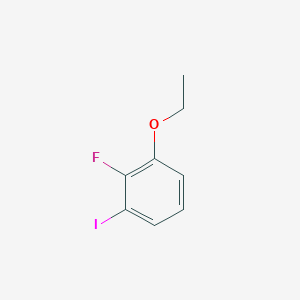
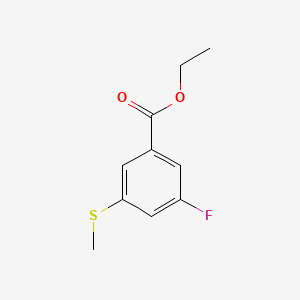
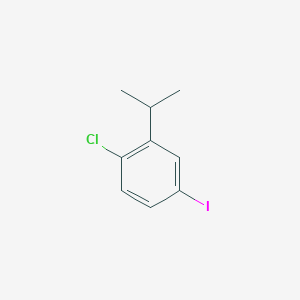
![3-bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14023641.png)
